molecular formula C11H13NO4 B13589195 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one

5-(2,3-Dimethoxyphenyl)oxazolidin-2-one

Cat. No.: B13589195
M. Wt: 223.22 g/mol
InChI Key: QAXUVIXYQHOIBW-UHFFFAOYSA-N
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Description

5-(2,3-Dimethoxyphenyl)oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of 2,3-dimethoxybenzaldehyde with an amino alcohol, followed by cyclization to form the oxazolidinone ring. This reaction typically requires the use of a base such as sodium hydride (NaH) and is carried out under mild conditions .

Another method involves the use of glycidyl carbamates, which undergo cyclization in the presence of a catalyst like triazabicyclodecene to form the oxazolidinone ring . This method is advantageous due to its high yield and efficiency.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dimethoxyphenyl)oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives with additional functional groups, while substitution reactions can introduce various substituents on the aromatic ring .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

5-(2,3-dimethoxyphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H13NO4/c1-14-8-5-3-4-7(10(8)15-2)9-6-12-11(13)16-9/h3-5,9H,6H2,1-2H3,(H,12,13)

InChI Key

QAXUVIXYQHOIBW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2CNC(=O)O2

Origin of Product

United States

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